2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile
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Description
The compound is an organic molecule that contains several functional groups, including an amino group (-NH2), a cyanomethyl group (-CH2CN), a piperazine ring, and a pyridine ring with two cyano groups (-CN). These functional groups could potentially give the compound various chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the piperazine and pyridine rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amino group might participate in acid-base reactions, the cyano groups in nucleophilic substitutions, and the piperazine ring in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would depend on factors like its molecular structure and the nature of its functional groups .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O4S/c20-6-5-13-14(11-21)18(23)24-19(15(13)12-22)25-7-9-26(10-8-25)32(30,31)17-4-2-1-3-16(17)27(28)29/h1-4H,5,7-10H2,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHHFVWXKUEZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile |
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